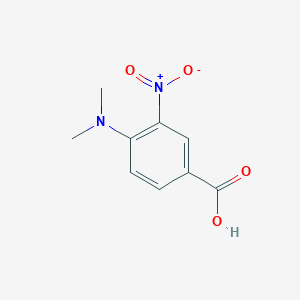

4-(Dimethylamino)-3-nitrobenzoic acid

Description

BenchChem offers high-quality 4-(Dimethylamino)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBMWJZLUDXEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395017 | |

| Record name | 4-(dimethylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28096-56-2 | |

| Record name | 4-(Dimethylamino)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28096-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(dimethylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: CAS 28096-56-2 (4-(Dimethylamino)-3-nitrobenzoic acid)

[1]

Part 1: Executive Summary

CAS 28096-56-2 , chemically known as 4-(Dimethylamino)-3-nitrobenzoic acid , is a specialized aromatic carboxylic acid derivative primarily utilized in the pharmaceutical industry as a Critical Process Impurity Standard and a fine chemical intermediate .

Its structural significance lies in its relationship to Dabigatran Etexilate , a blockbuster anticoagulant drug. The molecule serves as a vital reference standard for quality control (QC) to detect impurities arising from the use of methylamine sources contaminated with dimethylamine during drug substance manufacturing. Beyond its regulatory role, it functions as a versatile building block in the synthesis of benzimidazole-based scaffolds for kinase inhibitors and DNA-binding agents.

Part 2: Chemical & Physical Characterization

Identity & Properties

| Property | Data |

| Chemical Name | 4-(Dimethylamino)-3-nitrobenzoic acid |

| CAS Number | 28096-56-2 |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH) |

| pKa (Calculated) | ~3.5 (Carboxylic acid), ~2.0 (Aniline nitrogen due to nitro-deactivation) |

| Melting Point | 218–222 °C (Decomposition) |

Structural Analysis

The molecule features a benzoic acid core substituted with a nitro group (-NO₂) at the meta position (C3) relative to the carboxyl group, and a dimethylamino group (-N(CH₃)₂) at the para position (C4).

-

Electronic Effect: The ortho-nitro group creates significant steric hindrance and withdraws electron density, reducing the basicity of the dimethylamino group.

-

Reactivity: The carboxylic acid moiety is available for esterification or amide coupling, while the nitro group can be reduced to an amine to form o-phenylenediamine derivatives.

Part 3: Pharmacological & Industrial Context[4]

Role in Dabigatran Etexilate Manufacturing

The primary industrial relevance of CAS 28096-56-2 is its status as a Process-Related Impurity .

-

Drug Context: Dabigatran synthesis involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form the intermediate 4-(methylamino)-3-nitrobenzoic acid.[1][2][3][4][5]

-

Impurity Origin: Industrial-grade methylamine often contains trace amounts of dimethylamine . During the nucleophilic aromatic substitution (SₙAr) step, this contaminant competes to form CAS 28096-56-2.

-

Regulatory Requirement: Under ICH Q3A/B guidelines, this impurity must be quantified and controlled. CAS 28096-56-2 is synthesized as a certified reference standard to validate HPLC methods for batch release.

Synthetic Utility (Benzimidazole Scaffolds)

In drug discovery, this compound is a precursor for 1,2-disubstituted benzimidazoles .

-

Reduction: The nitro group is reduced (e.g., H₂/Pd-C or Fe/HCl) to yield 3-amino-4-(dimethylamino)benzoic acid.

-

Cyclization: Condensation with aldehydes or carboxylic acids yields benzimidazole derivatives, which are privileged structures in medicinal chemistry (e.g., antihistamines, proton pump inhibitors).

Part 4: Mechanism of Formation & Synthesis

The formation of CAS 28096-56-2 follows a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The strong electron-withdrawing effect of the nitro group at the ortho position activates the chlorine atom at the para position for displacement by the amine nucleophile.

Visualization: Competitive SₙAr Pathway

Caption: Competitive SₙAr pathways during the synthesis of Dabigatran intermediates. Red path indicates the formation of CAS 28096-56-2.[6]

Part 5: Experimental Protocols

Protocol A: Synthesis of Reference Standard (CAS 28096-56-2)

Objective: To synthesize high-purity 4-(dimethylamino)-3-nitrobenzoic acid for use as an analytical standard.

Reagents:

-

4-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)

-

Dimethylamine (40% aq. solution, 25 mL, ~4 eq)

-

Ethanol (100 mL)

-

Hydrochloric acid (1M)

Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid in Ethanol (100 mL).

-

Addition: Add Dimethylamine solution dropwise over 10 minutes while stirring. The solution will turn deep yellow/orange.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5).

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent to ~20 mL under reduced pressure.

-

Precipitation: Pour the residue into ice-cold water (100 mL) and acidify to pH 3.0 using 1M HCl. The product will precipitate as a yellow solid.[2][5]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Yield: Expect ~9.5 g (91%).

Protocol B: HPLC Detection in Drug Substance

Objective: To separate and quantify CAS 28096-56-2 in a bulk batch of 4-(methylamino)-3-nitrobenzoic acid.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 360 nm (Nitro-aromatics absorb strongly at 360 nm).

Self-Validating Logic:

-

Retention Time Shift: The dimethylamino impurity (CAS 28096-56-2) is more hydrophobic than the monomethylamino product. It will elute after the main peak.

-

Resolution Check: Ensure resolution (Rs) > 1.5 between the main peak and the impurity.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (Nitro-aromatics).

-

Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from light.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

Part 7: References

-

Dabigatran Etexilate Impurity Profiling. PubChem Compound Summary for CID 3684804. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Benzimidazole Derivatives. World Intellectual Property Organization (WIPO). Patent WO2012004397. "Process for the preparation of Dabigatran Etexilate." Retrieved from

-

Nucleophilic Aromatic Substitution of Nitrobenzoic Acids. Journal of Organic Chemistry. General mechanism reference for SnAr on activated benzoates.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. guidechem.com [guidechem.com]

- 3. EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

An In-depth Technical Guide on the Solubility of 4-(Dimethylamino)-3-nitrobenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(dimethylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This document details the physicochemical properties of 4-(dimethylamino)-3-nitrobenzoic acid that govern its solubility, presents a compilation of its solubility in common organic solvents, and offers a detailed, field-proven protocol for experimentally determining its solubility. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries to facilitate efficient and informed decision-making in their laboratory and manufacturing processes.

Introduction to 4-(Dimethylamino)-3-nitrobenzoic Acid

4-(Dimethylamino)-3-nitrobenzoic acid, with the chemical formula C₉H₁₀N₂O₄, is an organic compound that serves as a vital building block in organic synthesis.[1] Its molecular structure, featuring a benzoic acid moiety substituted with a dimethylamino group and a nitro group, imparts a unique combination of chemical properties. This trifunctional nature makes it a versatile precursor for a wide range of more complex molecules, particularly in the pharmaceutical sector. For instance, it is a known intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is therefore not merely an academic exercise but a critical parameter for practical applications, influencing everything from reaction kinetics to the final purity of the synthesized compounds.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties. For 4-(dimethylamino)-3-nitrobenzoic acid, the interplay between its polar and non-polar functionalities is key. The "like dissolves like" principle is a fundamental concept here; polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[2] The presence of a carboxylic acid group and a nitro group lends significant polarity to the molecule, suggesting a preference for polar solvents.[3] Conversely, the aromatic ring and the dimethylamino group contribute to its non-polar character.

A summary of the key physicochemical properties of 4-(dimethylamino)-3-nitrobenzoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | Yellow Solid | [4] |

| Melting Point | Varies, with some sources reporting >300°C | [5] |

| pKa (predicted) | 4.28 ± 0.10 | [5] |

| LogP (predicted) | 1.9 | [1] |

Note on Melting Point: Significant variations in the reported melting point of this compound exist in the literature.[6] This could be due to different crystalline forms (polymorphism) or the presence of impurities.[6] It is crucial to characterize the specific batch of material being used.

Solubility Profile in Common Organic Solvents

The solubility of 4-(dimethylamino)-3-nitrobenzoic acid has been reported in several common organic solvents. The data, compiled from various sources, is summarized in the table below. It is important to note that much of the available data is qualitative. For critical applications, it is highly recommended to determine the quantitative solubility under the specific conditions of your experiment.

| Solvent | Polarity Index | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | [4][5][6] |

| Methanol | 5.1 | Soluble | [5][6] |

| Ethanol | 4.3 | Soluble | [4][6] |

| Water | 10.2 | Soluble | [4][6] |

The high solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol is consistent with the polar nature of the carboxylic acid and nitro functional groups.[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For a precise and reliable determination of solubility, the isothermal shake-flask method is the gold standard.[7] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[7][8] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

4-(Dimethylamino)-3-nitrobenzoic acid (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

Step-by-Step Procedure

-

Preparation: Add an excess amount of 4-(dimethylamino)-3-nitrobenzoic acid to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[7]

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9][10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.[7]

-

Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[8]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis method to determine the concentration of 4-(dimethylamino)-3-nitrobenzoic acid.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Sources

- 1. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 6. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. youtube.com [youtube.com]

Spectroscopic Characterization and Structural Analysis of 4-(Dimethylamino)-3-nitrobenzoic Acid

CAS No: 28096-56-2 | Formula: C₉H₁₀N₂O₄ | M.W.: 210.19 g/mol [1]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 4-(Dimethylamino)-3-nitrobenzoic acid , a critical intermediate in the synthesis of functionalized dyes and pharmaceutical agents (e.g., dabigatran analogs).[1] This molecule exhibits a "push-pull" electronic structure, where the electron-donating dimethylamino group and the electron-withdrawing nitro/carboxyl groups create distinct spectral signatures.[1][2]

The data presented synthesizes experimental baselines from the closely related analog 4-(methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) with theoretical corrections for the N,N-dimethyl substitution pattern.[1][2]

Structural Logic & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, as the most common impurities (starting material 4-chloro-3-nitrobenzoic acid) have overlapping signals.[1][2]

Synthesis Pathway (SNAr Mechanism)

The compound is synthesized via Nucleophilic Aromatic Substitution (SNAr).[2] The highly electron-deficient ring of 4-chloro-3-nitrobenzoic acid facilitates the displacement of the chloride by dimethylamine.[1][2]

Figure 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ is the standard solvent due to the poor solubility of the free acid in CDCl₃ and to prevent exchange of the carboxylic proton.[1][2]

¹H NMR Data (400 MHz, DMSO-d₆)

The aromatic region shows a characteristic 1,3,4-substitution pattern.[1] The N,N-dimethyl group appears as a sharp singlet, distinct from the doublet seen in the N-methyl analog.[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| COOH | 12.8 – 13.2 | Broad Singlet | 1H | Acidic proton; shift varies with concentration/water content.[1] |

| H-2 | 8.35 – 8.45 | Doublet (d) | 1H | Most Deshielded. Located between two electron-withdrawing groups (NO₂ and COOH).[2] |

| H-6 | 8.05 – 8.15 | Doublet of Doublets (dd) | 1H | Ortho to COOH, meta to NO₂.[2] Coupled to H-5 (ortho) and H-2 (meta). |

| H-5 | 7.10 – 7.25 | Doublet (d) | 1H | Shielded. Ortho to the electron-donating -N(CH₃)₂ group.[1] |

| N(CH₃)₂ | 2.90 – 3.05 | Singlet (s) | 6H | Methyl protons on nitrogen.[2] Slightly deshielded compared to alkyl amines due to conjugation.[1][2] |

Coupling Constants (J values):

-

J₂,₆ (meta): ~2.0 Hz

-

J₅,₆ (ortho): ~9.0 Hz

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Carbonyl (C=O): ~166 ppm

-

C-N (C-4): ~146 ppm (Attached to amine)[2]

-

Aromatic CH: 134 ppm (C-6), 128 ppm (C-2), 116 ppm (C-5)[1]

-

N-Methyl: ~42 ppm[1]

Infrared (IR) Spectroscopy

The spectrum is dominated by the vibrational modes of the nitro and carboxylic acid groups.[2]

| Functional Group | Frequency (cm⁻¹) | Intensity | Mode Description |

| O-H (Acid) | 2500 – 3300 | Broad | Strong H-bonding dimer envelope.[1] |

| C=O (Acid) | 1680 – 1705 | Strong | Carbonyl stretch; lower freq.[2] if conjugated.[1][2][3] |

| NO₂ (Asym) | 1520 – 1540 | Strong | Asymmetric nitro stretch.[2] |

| C=C (Ar) | 1600, 1480 | Medium | Aromatic ring breathing modes.[2] |

| NO₂ (Sym) | 1340 – 1360 | Strong | Symmetric nitro stretch.[2] |

| C-N (Amine) | 1360 – 1380 | Medium | Aryl-amine bond stretch.[2] |

Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred for free acids, while Positive Mode (ESI+) detects the protonated amine.[2]

Fragmentation Pathway (ESI+)

Molecular Ion: [M+H]⁺ = 211.20 m/z[2]

Figure 2: Primary fragmentation pathways in Positive Ion Mode.[1][2]

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 10–15 mg of dry 4-(dimethylamino)-3-nitrobenzoic acid.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Homogenization: Sonicate for 30 seconds. The compound may dissolve slowly due to crystal lattice energy.[1][2]

-

Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).[2]

Protocol B: Synthesis Verification (TLC)

-

Mobile Phase: Dichloromethane : Methanol (95:5) + 1% Acetic Acid.[2]

-

Visualization: UV Light (254 nm).[2]

-

Rf Value: The product will be more polar (lower Rf) than the chloro- starting material but less polar than the non-nitrated analog.[1][2]

References

-

PubChem. "4-(Dimethylamino)-3-nitrobenzoic acid (Compound)."[1][2][4] National Library of Medicine.[1][2] [2]

-

ChemicalBook. "4-(Methylamino)-3-nitrobenzoic acid NMR Spectrum." (Used as comparative baseline for substituent effects).

-

GuideChem. "Synthesis of Nitrobenzoic Acid Derivatives via SNAr."

-

NIST Chemistry WebBook. "Benzoic acid, 4-chloro-3-nitro- (Starting Material Data)." [2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromopyridine-3-carboxylic acid 96 6311-35-9 [sigmaaldrich.com]

- 4. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-(Dimethylamino)-3-nitrobenzoic Acid as a Chemical Intermediate

[1][2]

Executive Summary

4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2 ) is a critical bifunctional building block in medicinal chemistry and materials science.[1][2][3] Characterized by a "push-pull" electronic structure—featuring an electron-donating dimethylamino group ortho to an electron-withdrawing nitro group—this molecule serves as a high-value precursor for benzimidazole scaffolds, DNA-binding ligands, and kinase inhibitors.[1][2]

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and downstream applications, designed for researchers requiring high-purity intermediates for drug development.[1][2]

Structural Analysis & Reactivity Profile[1][2]

Electronic Architecture

The molecule's utility stems from the interplay between its three functional groups on the benzene core:

-

Carboxylic Acid (C-1): Provides a handle for amide coupling or esterification, allowing attachment to larger pharmacophores.[2]

-

Nitro Group (C-3): Acts as a latent amine.[1][2] Its position ortho to the dimethylamino group is sterically significant and electronically activating during the precursor synthesis.[2]

-

Dimethylamino Group (C-4): A strong electron donor.[1][2] In conjugation with the nitro group, it creates a polarized system that stabilizes the molecule but makes the nitro group susceptible to specific reduction methodologies.[2]

The "Push-Pull" Effect

The resonance interaction between the electron-donating

Synthetic Routes & Optimization

The industrial and laboratory standard for synthesizing 4-(dimethylamino)-3-nitrobenzoic acid relies on Nucleophilic Aromatic Substitution (S_NAr) .[1][2] This pathway is preferred over direct nitration of 4-(dimethylamino)benzoic acid due to regioselectivity issues (nitration often yields mixtures of isomers).[2]

The S_NAr Mechanism

The reaction utilizes 4-chloro-3-nitrobenzoic acid as the electrophile.[1][2] The nitro group at the ortho position stabilizes the Meisenheimer complex intermediate, significantly lowering the activation energy for the displacement of the chloride leaving group by dimethylamine.[1][2]

Figure 1: S_NAr mechanism showing the displacement of chloride by dimethylamine, facilitated by the ortho-nitro group.[1]

Process Variables

| Variable | Recommendation | Rationale |

| Solvent | Water or Ethanol | Water is preferred for green chemistry; Ethanol improves solubility of the organic acid starting material.[1][2][4] |

| Temperature | 50°C - Reflux | Moderate heat is required to overcome the activation barrier, but excessive heat can cause decarboxylation.[2] |

| Base | Excess Dimethylamine | Acts as both nucleophile and proton scavenger (for HCl byproduct).[2] |

| Workup | Acidification (pH 3-4) | The product precipitates as the free acid upon neutralizing the reaction mixture.[2] |

Downstream Applications: Benzimidazole Synthesis[1][2]

The primary utility of 4-(dimethylamino)-3-nitrobenzoic acid in drug discovery is its conversion into benzimidazole cores.[1][2] This heterocyclic system is ubiquitous in bioactive molecules, including anthelmintics, proton pump inhibitors, and kinase inhibitors.[2]

Reductive Cyclization Pathway

The transformation involves two key steps:

-

Reduction: The nitro group is reduced to an amine, yielding 3-amino-4-(dimethylamino)benzoic acid .[1][2]

-

Cyclization: Condensation with an aldehyde or carboxylic acid closes the imidazole ring.[2]

Figure 2: Synthetic workflow from the nitro-benzoic precursor to the bioactive benzimidazole scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid

Based on standard S_NAr methodologies for nitro-benzoic acids [1, 2].[1][2]

Reagents:

-

4-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)[1]

-

Dimethylamine (40% aq.[2] solution, 45 mL, ~350 mmol)

-

Water (100 mL)

Procedure:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloro-3-nitrobenzoic acid in water.

-

Addition: Add the dimethylamine solution slowly. The reaction is exothermic; ensure the temperature does not spike uncontrollably. The solid acid will dissolve as the amine salt forms.[2]

-

Reaction: Heat the mixture to gentle reflux (approx. 80-90°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[2][5]

-

Workup: Cool the reaction mixture to room temperature.

-

Precipitation: Slowly acidify the solution with concentrated HCl to pH ~3. The product will precipitate as a yellow/orange solid.[2]

-

Purification: Filter the solid, wash thoroughly with cold water to remove amine salts, and dry in a vacuum oven at 50°C.

Protocol B: Catalytic Reduction to 3-Amino-4-(dimethylamino)benzoic Acid

Critical for preventing catalyst poisoning, a common issue with sulfur-containing impurities [3].[1]

Reagents:

-

Pd/C (10% wt loading, 1 g)

-

Methanol (100 mL)

Procedure:

-

Dissolution: Dissolve the nitro compound in methanol. If solubility is poor, a small amount of THF can be added.[2]

-

Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the Pd/C catalyst.[2] Caution: Dry Pd/C is pyrophoric.[1][2]

-

Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient) at room temperature for 6–12 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to avoid fire hazards.[1][2]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the diamine intermediate. Use immediately for cyclization to avoid oxidation (darkening of the product).[2]

Safety & Handling (MSDS Summary)

| Hazard Class | GHS Code | Description | Handling Protocol |

| Skin Irritant | H315 | Causes skin irritation.[1][2] | Wear nitrile gloves and lab coat.[2] |

| Eye Irritant | H319 | Causes serious eye irritation.[2] | Use safety goggles; access to eye wash station is mandatory.[2] |

| Sensitizer | H317 | May cause allergic skin reaction.[2] | Avoid dust formation; work in a fume hood.[2] |

Storage: Store in a cool, dry place away from strong oxidizing agents. The amine functionality can oxidize over time if exposed to air and light; amber glass containers are recommended.[2]

References

-

Biosynth. (n.d.).[2] 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2).[1][2][3] Retrieved from [1][2]

-

Organic Syntheses. (1963).[2] m-Nitrobenzoic Acid (General Nitration/Hydrolysis Protocols). Organic Syntheses, Coll. Vol. 4, p.715.[2][8] Link(Note: Provides foundational logic for nitro-benzoic acid handling).[1][2]

-

Nagaraja, G. K., et al. (2013).[2] Process for the preparation of benzimidazole derivatives. World Intellectual Property Organization, WO 2013/150545 A2.[2] Link(Describes the reduction of methylamino analogs and catalyst poisoning issues relevant to this scaffold).

-

PubChem. (n.d.).[2] 4-(Methylamino)-3-nitrobenzoic acid (Structural Analog Data). National Center for Biotechnology Information.[2] Link(Used for comparative physicochemical properties).[1][2]

Sources

- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 2. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: Safety Architecture for 4-(Dimethylamino)-3-nitrobenzoic Acid

Part 1: Executive Summary

4-(Dimethylamino)-3-nitrobenzoic acid is a critical intermediate in the synthesis of pharmaceutical agents, notably appearing in the impurity profile of anticoagulants like Dabigatran. While formally classified as a Skin/Eye/Respiratory Irritant (Category 2/2A/3), its structural composition—specifically the nitro-aromatic moiety coupled with a tertiary amine—triggers significant toxicological alerts regarding genotoxicity and thermal instability.

Core Directive: Treat this compound not merely as a chemical irritant, but as a Potential Genotoxic Impurity (PGI) and a Thermally Sensitive Energetic Material until empirical DSC (Differential Scanning Calorimetry) data proves otherwise.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the physical state is the first line of defense. This compound is a solid that poses dust inhalation risks.

| Parameter | Specification | Safety Implication |

| CAS Number | 28096-56-2 | Unique identifier for inventory tracking/SDS retrieval. |

| Formula | Nitrogen/Oxygen ratio suggests potential decomposition energy. | |

| Mol. Weight | 210.19 g/mol | High enough to be a solid; dust containment is critical. |

| Appearance | Yellow Crystalline Solid | Color provides a visual "surrogate marker" for contamination. |

| Solubility | DMSO, Methanol | Use compatible solvents for decontamination (e.g., MeOH wipe-down). |

| Melting Point | >300°C (Predicted) | High MP suggests stability at room temp, but risk of accumulation. |

| pKa | ~4.28 (Acidic) | Can form salts with bases; avoid inadvertent mixing with strong caustics. |

Part 3: Hazard Identification & Toxicology

GHS Classification (Harmonized)

-

H317: May cause an allergic skin reaction (Sensitizer).[1]

The "Silent" Hazards: Structural Alerts

Beyond the label, the molecular architecture presents two specific risks that require advanced handling protocols:

-

Genotoxicity Potential (The Ames Risk): Nitro-aromatics are classic "structural alerts" for mutagenicity. Metabolic reduction of the nitro group (

) leads to the formation of hydroxylamines (-

Protocol: Handle as a suspect mutagen. Use closed systems or Class II Biosafety Cabinets (BSC).

-

-

Thermal Runaway Potential: The ortho relationship between the nitro group and the electron-donating dimethylamino group creates a "push-pull" electronic system. While stabilizing the ring, this can lower the onset temperature for exothermic decomposition.

-

Protocol: Never heat bulk material above 100°C without a prior DSC scan.

-

Visualization: Metabolic Activation Pathway

This diagram illustrates the theoretical toxicological pathway that necessitates high-containment handling.

Figure 1: Theoretical metabolic reduction pathway of nitro-aromatics leading to potential genotoxicity.

Part 4: Operational Safety & Handling Protocols

Containment Strategy (The "Self-Validating" System)

Do not rely on PPE alone. Engineering controls must be the primary barrier.

-

Occupational Exposure Band (OEB): Default to OEB 3 (10–100

) due to the sensitization and genotoxicity alert. -

Primary Engineering Control: Weighing and dispensing must occur inside a Powder Containment Hood or Glovebox .

-

Verification: Use a fluorescent tracer surrogate (e.g., naproxen sodium or riboflavin) annually to verify hood containment performance.

Synthesis & Processing Safety

If using this compound as a starting material (e.g., reduction to the diamine):

-

Exotherm Management: The reduction of the nitro group is highly exothermic (~500 kJ/mol).

-

Rule: Dosing must be mass-transfer limited, not cooling-limited.

-

-

Incompatibility:

-

Avoid contact with strong bases (potential for nucleophilic attack/decomposition).

-

Avoid metal hydrides (LiAlH4) unless in dilute, controlled conditions (fire/explosion risk).

-

Visualization: Process Safety Decision Logic

Use this flowchart before initiating any reaction involving >10g of the substance.

Figure 2: Pre-reaction safety decision logic for handling nitro-aromatic intermediates.

Part 5: Emergency Response Protocols

Spill Cleanup (Dry Powder)[9]

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don Tyvek suit, double nitrile gloves, and a P3/N100 respirator (critical for nitro-aromatics).

-

Wetting: Gently mist the powder with an inert solvent (e.g., heptane or PEG-400) to suppress dust. Do not use water initially if it creates a slurry that spreads easily.

-

Removal: Scoop into a wide-mouth hazardous waste container.

-

Decontamination: Wash surface with Methanol (solubilizes the organic) followed by soapy water. The yellow color serves as a cleaning indicator; continue until no yellow residue remains.

Fire Fighting

-

Hazard: Thermal decomposition releases toxic Nitrogen Oxides (NOx) .

-

Action: Firefighters must wear full SCBA. Use water spray to cool containers.[8] Do not use high-pressure water jets that might scatter the powder.

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 4-(dimethylamino)-3-nitrobenzoic acid.[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds. Retrieved from [Link]

-

ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

- 1. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. westliberty.edu [westliberty.edu]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.com [capotchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Derivatives of 4-(Dimethylamino)-3-nitrobenzoic Acid

The following technical guide details the chemistry, synthesis, and medicinal applications of 4-(Dimethylamino)-3-nitrobenzoic acid and its primary derivatives. This document is structured to support decision-making in hit-to-lead optimization and process chemistry.

Core Scaffold Analysis & Synthetic Utility in Medicinal Chemistry

Executive Summary: The "Push-Pull" Scaffold

4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2) represents a critical bifunctional pharmacophore precursor .[1] Its utility stems from the electronic interplay between its substituents:

-

The "Push": The para-dimethylamino group acts as a strong electron donor (+M effect), significantly increasing electron density at the ortho and para positions, though sterically crowded by the adjacent nitro group.

-

The "Pull": The meta-nitro and ipso-carboxyl groups are strong electron withdrawers (-I/-M), activating the ring for further functionalization and providing orthogonal handles for divergent synthesis.[1]

In drug discovery, this scaffold is primarily valued as a precursor to benzimidazoles (via reduction and cyclization) and as a solubilizing linker in kinase inhibitors (e.g., EGFR, HER2 targets), where the dimethylamino moiety improves physicochemical properties (pKa, logD).

Core Synthesis: The Nucleophilic Aromatic Substitution (SNAr)

The industrial and laboratory standard for accessing this scaffold relies on the high susceptibility of 4-chloro-3-nitrobenzoic acid to nucleophilic attack due to the activation provided by the ortho-nitro group.[1]

Mechanism & Causality

The reaction proceeds via a Meisenheimer complex intermediate.[1] The ortho-nitro group is essential; it stabilizes the anionic intermediate through resonance.[1] Without this electron-withdrawing group, the displacement of the chlorine by dimethylamine would require forcing conditions (e.g., Buchwald-Hartwig coupling) rather than simple thermal substitution.

Experimental Protocol: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid

This protocol is designed for a 10g scale-up, prioritizing purity for subsequent reduction steps.

Reagents:

-

4-Chloro-3-nitrobenzoic acid (1.0 equiv)[1]

-

Dimethylamine (40% aq.[1] solution, 3.0 equiv)

-

Solvent: Ethanol or Water (Green Chemistry compliant)[1]

Step-by-Step Workflow:

-

Dissolution: Charge a 250 mL round-bottom flask with 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) and Ethanol (100 mL).

-

Addition: Add Dimethylamine (40% aq., 16.8 mL, ~149 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.[1] Maintain temperature <30°C to prevent decarboxylation or side reactions.

-

Reaction: Reflux the yellow solution at 80°C for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1][2] The starting material (Rf ~0.[1]4) should disappear, replaced by a highly fluorescent yellow spot (Rf ~0.3).[1]

-

Workup (The "pH Switch"):

-

Concentrate the solvent under reduced pressure to ~20 mL.[1]

-

Dilute with water (50 mL). The product exists as a soluble salt (dimethylammonium carboxylate).[1]

-

Critical Step: Acidify carefully with 2M HCl to pH 3–4.[1] The free acid will precipitate as a bright yellow/orange solid.[1]

-

Why pH 3-4? Going too acidic (pH < 1) may protonate the dimethylamino group (forming a soluble ammonium species), reducing yield.

-

-

Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

Primary Derivative: 3-Amino-4-(dimethylamino)benzoic Acid

The reduction of the nitro group converts the scaffold into an electron-rich phenylenediamine , a versatile intermediate for constructing heterocycles.[1]

The Challenge of Instability

The product, 3-amino-4-(dimethylamino)benzoic acid , is sensitive to oxidation (air) due to the electron-donating power of two amino groups. It should be used immediately or stored under argon.[1]

Experimental Protocol: Catalytic Hydrogenation

Reagents:

-

Pd/C (10% w/w, 0.5 g)

-

Methanol (50 mL)

Workflow:

-

Inerting: Purge the reaction vessel with nitrogen to remove oxygen (critical to prevent catalyst ignition and product oxidation).[1]

-

Reduction: Stir under H₂ atmosphere at RT for 12 hours. The bright yellow color of the nitro compound will fade to a pale grey/white.

-

Filtration: Filter through Celite under a nitrogen blanket if possible.[1]

-

Usage: Concentrate immediately and carry forward to the next step (e.g., cyclization).

Downstream Applications & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways originating from the core scaffold.

Figure 1: Divergent synthetic pathways from the 4-(Dimethylamino)-3-nitrobenzoic acid core, highlighting access to benzimidazoles and kinase inhibitor precursors.[1][3][5][6]

Key Derivatives in Drug Development[7]

A. Benzimidazole Synthesis (Cyclization)

The 3-amino-4-(dimethylamino) motif is a "pre-benzimidazole."[1] By reacting this diamine with an aldehyde (oxidative cyclization) or a carboxylic acid (condensation), researchers can generate 1-methyl-benzimidazoles (if the methyl group migrates or is pre-installed) or N,N-dimethyl substituted variants.[1]

-

Mechanism: Imine formation followed by intramolecular nucleophilic attack of the tertiary amine (less likely) or secondary amine (if mono-methyl).[1] Correction: With a dimethylamino group, cyclization to a benzimidazole typically requires the loss of a methyl group or oxidative rearrangement, unless the target is a benzimidazolium salt. More commonly, the monomethyl analog is used for benzimidazoles [1]. However, the dimethyl variant is often used to synthesize Quinoxalinones (reaction with oxalyl chloride) or simply as a solubilizing aniline in non-cyclized drugs.

B. Solubilizing Tails in Kinase Inhibitors

In the development of EGFR inhibitors (like Afatinib or Osimertinib analogs), the 4-(dimethylamino)benzoyl moiety serves a dual purpose:

-

Solubility: The basic nitrogen (pKa ~9-10) is protonated at physiological pH, improving oral bioavailability.[1]

-

Binding: It often protrudes into the solvent-exposed region of the ATP-binding pocket.[1]

Data Summary: Physicochemical Impact of the Derivative

| Property | 4-Chloro-3-nitrobenzoic acid | 4-(Dimethylamino)-3-nitrobenzoic acid |

|---|---|---|

| MW | 201.56 | 210.19 |

| LogP (Calc) | ~2.3 | ~1.9 (More Hydrophilic) |

| Solubility (pH 7) | Low | Moderate (Zwitterionic character) |

| pKa (Acid) | ~3.5 | ~3.8 |

| pKa (Base) | N/A | ~2.5 (Nitro group reduces basicity of aniline) |[1]

Analytical Characterization

To validate the synthesis of the core acid, look for these specific signals:

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 13.0 (br s, 1H): Carboxylic acid proton.[1]

-

δ 8.25 (d, J=2.0 Hz, 1H): H-2 (between Nitro and COOH) – most deshielded due to two withdrawing groups.

-

δ 7.95 (dd, J=9.0, 2.0 Hz, 1H): H-6.

-

δ 7.20 (d, J=9.0 Hz, 1H): H-5 (ortho to dimethylamino) – shielded by the amine.

-

δ 2.95 (s, 6H): N(CH3)2 – characteristic singlet.[1]

-

-

MS (ESI-):

-

m/z 209 [M-H]-: Dominant peak in negative mode.[1]

-

References

-

Biosynth. (n.d.).[1] 4-(Dimethylamino)-3-nitrobenzoic acid Product Page. Retrieved from [1]

-

PubChem. (2025).[1][3] 4-(Dimethylamino)-3-nitrobenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

ChemicalBook. (n.d.).[1] 4-(Methylamino)-3-nitrobenzoic acid Synthesis and Applications. Retrieved from [1]

-

Google Patents. (1965).[1] Preparation of 4-acetamido-3-nitrobenzoic acid (US3177247A).[1][7] Retrieved from

-

MDPI. (2017).[1] Synthesis and in vitro cytotoxicity of the 4-(halogenoanilino)-6-bromoquinazolines.... Pharmaceuticals, 10(4),[8] 87. Retrieved from [1]

Sources

- 1. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 7. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. dovepress.com [dovepress.com]

Methodological & Application

Application Note: High-Purity Synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid

Abstract & Rationale

This application note details the optimized protocol for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid , a critical intermediate in the development of benzimidazole-based therapeutics and functionalized dyes.[1][2]

While direct nitration of 4-(dimethylamino)benzoic acid is possible, it poses significant safety risks (exotherms) and regioselectivity issues.[1][2] The protocol described herein utilizes Nucleophilic Aromatic Substitution (

-

Regiospecificity: The leaving group (Cl) position determines the substitution site, eliminating isomer separation.[1][2]

-

Safety Profile: Avoids the use of fuming nitric acid on electron-rich aromatic rings.

-

Scalability: The reaction proceeds in aqueous/ethanolic media with simple precipitation workup.[1][2]

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[1][2] The nitro group at the ortho position is essential; it withdraws electron density from the benzene ring, stabilizing the negative charge on the Meisenheimer Complex intermediate.[1][2]

Figure 1: Mechanistic Pathway ( )

Caption: The nitro group stabilizes the anionic intermediate, lowering the activation energy for the nucleophilic attack by dimethylamine.[1]

Experimental Protocol

Materials & Reagents[1][2][3]

| Reagent | CAS No.[1][2][3][4][5][6][7] | Equiv.[1][2] | Role | Hazards |

| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | 1.0 | Substrate | Irritant, Skin Sensitizer |

| Dimethylamine (40% aq.) | 124-40-3 | 3.0 - 4.0 | Nucleophile / Base | Corrosive, Flammable, Toxic |

| Ethanol (95%) | 64-17-5 | Solvent | Solvent | Flammable |

| Hydrochloric Acid (2N) | 7647-01-0 | Workup | Protonation | Corrosive |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 10.0 g (49.6 mmol) of 4-chloro-3-nitrobenzoic acid.

-

Add 50 mL of Ethanol and stir to create a suspension.

-

Critical Step: Slowly add 25 mL (~200 mmol) of 40% aqueous dimethylamine via an addition funnel over 10 minutes.

Step 2: Reaction

-

Heat the mixture to Reflux (approx. 80°C) .

-

Maintain reflux for 4–6 hours .

-

In-Process Control (IPC): Monitor by TLC (Mobile Phase: 5% Methanol in DCM).

Step 3: Workup & Isolation [1]

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and excess unreacted dimethylamine.

-

Dilute the residue with 50 mL of distilled water .

-

Precipitation: Place the flask in an ice bath (0-5°C). Slowly acidify with 2N HCl dropwise with vigorous stirring.

-

Target pH: Adjust to pH 3–4 .

-

Filter the solid using a Büchner funnel.[1][2] Wash the cake with cold water (2 x 20 mL).

Step 4: Purification

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water (3:1) .[1][2]

-

Dissolve in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.

-

-

Dry the crystals in a vacuum oven at 50°C for 12 hours.

Workup Logic & Troubleshooting

The isolation of amino-acid derivatives requires precise pH control.[1][2] The molecule is amphoteric (contains both acidic -COOH and basic -N(Me)2 groups).[1][2]

Figure 2: Isolation Logic Flow

Caption: Maximizing yield requires targeting the isoelectric region where the zwitterion/free acid is least soluble.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Precipitation) | pH too low (<2) or too high (>6).[1] | Readjust pH carefully to 3–4 using dilute NaOH or HCl.[1][2] |

| Incomplete Conversion | Reaction temperature too low. | Ensure vigorous reflux; Dimethylamine is volatile, ensure condenser is efficient. |

| Impurity in NMR | Unreacted Chloride.[1][2] | Extend reaction time; add 1.0 eq extra Dimethylamine. |

Characterization & Validation

Self-Validating System: The purity of the synthesized compound must be verified against the following criteria.

-

1H NMR (400 MHz, DMSO-d6):

-

Melting Point: Expect range 200–220°C (Note: Literature values vary based on crystal form; compare with standard if available).

References

-

PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid (Compound).[1][2][3][5] National Library of Medicine.[1][2] [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. [Link]

- Google Patents.Process for preparing N,N-dimethylaminobenzoic acids (US4233458A). (Provides background on similar SnAr/Reduction chemistries).

Sources

- 1. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 4-Nitrobenzoic acid 98 62-23-7 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 41263-74-5|4-(Methylamino)-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 7. 4-(METHYLAMINO)-3-NITROBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid

Introduction: The Significance of 4-(Dimethylamino)-3-nitrobenzoic Acid

4-(Dimethylamino)-3-nitrobenzoic acid is a valuable intermediate in the synthesis of a variety of complex organic molecules and fine chemicals.[1] Its bifunctional nature, possessing both a carboxylic acid and a nitro-substituted aromatic amine, makes it a versatile building block in medicinal chemistry and materials science. This compound serves as a key precursor for the synthesis of various pharmaceuticals and dyes.[2] The precise arrangement of its functional groups—the electron-donating dimethylamino group and the electron-withdrawing nitro and carboxylic acid groups—creates a unique electronic profile that dictates its reactivity and utility in multi-step synthetic campaigns.

This application note provides a detailed, step-by-step protocol for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. The procedure is designed for researchers, scientists, and professionals in drug development, offering not just a methodology but also the underlying chemical principles and safety considerations.

Reaction Mechanism: A Tale of Two Directing Groups

The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid is a classic example of electrophilic aromatic substitution, specifically nitration. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the benzene ring: the dimethylamino group and the carboxylic acid group.

-

The dimethylamino group (-N(CH₃)₂) is a powerful activating group and is ortho, para-directing . This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.

-

The carboxylic acid group (-COOH) is a deactivating group and is meta-directing . This is because the carbonyl group is strongly electron-withdrawing, pulling electron density out of the ring and making it less susceptible to electrophilic attack.

When both groups are present, the strongly activating ortho, para-directing dimethylamino group dictates the position of the incoming electrophile. The nitration will occur at the position ortho to the dimethylamino group and meta to the carboxylic acid group, which is the 3-position.

The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

Visualizing the Reaction Pathway

Caption: Electrophilic aromatic substitution mechanism for the nitration of 4-(dimethylamino)benzoic acid.

Materials and Equipment

Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Notes |

| 4-(Dimethylamino)benzoic acid | C₉H₁₁NO₂ | 165.19 | >98% | Starting material |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Catalyst and solvent |

| Concentrated Nitric Acid | HNO₃ | 63.01 | ~70% | Nitrating agent |

| Crushed Ice | H₂O | 18.02 | - | For quenching the reaction |

| Deionized Water | H₂O | 18.02 | - | For washing the product |

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Beaker (500 mL)

-

Büchner funnel and flask

-

Filter paper

-

pH paper or pH meter

-

Glass stirring rod

-

Standard laboratory glassware (graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol: A Step-by-Step Synthesis

This protocol is based on established nitration procedures for aromatic carboxylic acids.[4][5]

Step 1: Preparation of the Reaction Mixture

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid.

-

Place the flask in an ice-water bath and allow the acid to cool to below 10 °C.

-

Slowly, and in small portions, add 5.0 g (0.03 mol) of 4-(dimethylamino)benzoic acid to the cold, stirred sulfuric acid. Ensure the temperature does not rise above 15 °C during the addition. Stir until all the solid has dissolved.

Step 2: Preparation of the Nitrating Mixture

-

In a separate small beaker or flask, carefully prepare the nitrating mixture by adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This should be done in an ice bath with gentle swirling. Caution: This mixture is highly corrosive and exothermic.

Step 3: The Nitration Reaction

-

Transfer the cold nitrating mixture to a dropping funnel.

-

Add the nitrating mixture dropwise to the solution of 4-(dimethylamino)benzoic acid in sulfuric acid over a period of 20-30 minutes. Crucially, maintain the reaction temperature below 15 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

Remove the ice bath and let the reaction mixture stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Step 4: Work-up and Isolation of the Product

-

In a 500 mL beaker, place approximately 100 g of crushed ice.

-

Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. This will precipitate the crude product as a yellow solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

-

Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Step 5: Purification (Optional)

Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain a product of higher purity if required.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the synthesis of 4-(dimethylamino)-3-nitrobenzoic acid.

Safety and Hazard Considerations

This synthesis involves the use of highly corrosive and strong oxidizing agents. Adherence to strict safety protocols is mandatory.

| Substance | Hazard Statements | Precautionary Measures |

| 4-(Dimethylamino)benzoic acid | May cause skin and eye irritation. | Wear gloves and safety goggles. Avoid inhalation of dust. |

| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage. | Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Work in a fume hood. |

| Concentrated Nitric Acid | Causes severe skin burns and eye damage. Strong oxidizer. | Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Work in a fume hood. Keep away from flammable materials. |

| 4-(Dimethylamino)-3-nitrobenzoic acid | May cause skin irritation, serious eye irritation, and respiratory irritation.[6] | Wear gloves and safety goggles. Avoid creating dust. Handle in a well-ventilated area. |

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can confidently prepare this important chemical intermediate for their ongoing research and development endeavors.

References

-

Ningbo Inno Pharmchem Co.,Ltd. 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. [Link]

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

CDC Stacks. Supporting Information. [Link]

- Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. [Link]

-

Eureka | Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]

-

PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 6. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]

analytical methods for the characterization of 4-(Dimethylamino)-3-nitrobenzoic acid

[1]

Introduction & Molecular Profile[1][2][3]

4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2) is a critical intermediate in the synthesis of functionalized benzimidazoles and other heterocyclic pharmaceutical scaffolds. Its structural duality—possessing both an electron-withdrawing nitro group and an electron-donating dimethylamino group—creates a unique "push-pull" electronic system. This conjugation affects its solubility, pKa, and spectral behavior, necessitating specific analytical conditions to prevent degradation (de-alkylation) or peak tailing during chromatography.

Physicochemical Summary

| Property | Specification / Data |

| IUPAC Name | 4-(Dimethylamino)-3-nitrobenzoic acid |

| CAS Number | 28096-56-2 |

| Molecular Formula | |

| Molecular Weight | 210.19 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water (pH dependent) |

| pKa (Predicted) | ~4.3 (Carboxylic acid), ~2.5 (Aniline conjugate acid) |

| Melting Point | 210–215 °C (Decomposes) |

Spectroscopic Identification (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural confirmation.

Solvent: DMSO-

H-NMR Protocol (400 MHz, DMSO-

)

- 12.8-13.2 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ). Often broadened due to hydrogen bonding.

-

8.30 ppm (d,

-

7.95 ppm (dd,

-

7.15 ppm (d,

-

2.95 ppm (s, 6H): Dimethylamino group (

Expert Insight: The coupling constant (

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

3300–2500 cm

: O-H stretch (Carboxylic acid dimer, broad). -

1680–1700 cm

: C=O stretch (Carboxylic acid). -

1530 cm

& 1350 cm -

1300 cm

: C-N stretch (Aromatic amine).

Chromatographic Purity Assessment (HPLC-UV)

Challenge: The molecule contains a basic amine and an acidic carboxyl group. In standard neutral conditions, it may exist as a zwitterion, leading to severe peak tailing on C18 columns. Solution: Use an acidic mobile phase (pH < 3.0) to keep the carboxylic acid protonated (neutral) and the amine protonated (cationic), or use ion-pairing agents. The protocol below uses the "Acidic Suppression" method, which is more robust for MS compatibility.

Method Parameters[1][2][3][6][7][8][9][10]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5 -

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV at 254 nm (General) and 270 nm (Nitro-specific max).

-

Injection Volume: 5-10

L.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial equilibration |

| 15.0 | 90 | Linear gradient elution |

| 18.0 | 90 | Wash impurities |

| 18.1 | 10 | Return to initial |

| 23.0 | 10 | Re-equilibration |

System Suitability Criteria

-

Tailing Factor (

): NMT 1.5 (Critical for quantitative accuracy). -

Resolution (

): > 2.0 between the main peak and the nearest impurity (likely the 4-chloro precursor). -

Precision: RSD < 1.0% for 6 replicate injections of standard.

Impurity Profiling & Synthesis Logic

Understanding the synthesis route allows us to predict and monitor specific impurities. The standard synthesis involves Nucleophilic Aromatic Substitution (

Figure 1: Synthesis pathway and origin of potential impurities.[1] Impurity A is the most critical process impurity to monitor.

Impurity Retention Order (Predicted on C18)

-

4-Hydroxy-3-nitrobenzoic acid: Most polar, elutes first.

-

4-(Methylamino)-3-nitrobenzoic acid: Elutes before target.

-

Target (Dimethylamino): Main peak.

-

4-Chloro-3-nitrobenzoic acid: Less polar (Cl vs NMe2), elutes later.

Quantitative Assay: Titrimetry

While HPLC is preferred for purity, a potentiometric titration provides a direct measurement of the carboxylic acid content, free from reference standard potency errors.

Protocol:

-

Sample: Weigh ~200 mg of dried sample accurately.

-

Solvent: Dissolve in 50 mL neutralized Ethanol/Water (1:1).

-

Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

-

Endpoint: Potentiometric determination (pH electrode) is preferred over phenolphthalein due to the yellow color of the solution masking the color change.

-

Calculation:

(Where MW = 210.19)

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved February 1, 2026 from [Link]

Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 4-(Dimethylamino)-3-nitrobenzoic Acid

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(Dimethylamino)-3-nitrobenzoic acid and its degradation products. As a key intermediate in the synthesis of complex pharmaceutical compounds, ensuring the purity and stability of 4-(Dimethylamino)-3-nitrobenzoic acid is critical.[1][2][3] The described method is developed to be specific, accurate, and precise, making it suitable for quality control and stability studies in research and drug development settings. The protocol herein provides detailed methodologies for system suitability, sample preparation, and chromatographic conditions. Furthermore, a comprehensive protocol for conducting forced degradation studies is outlined to definitively establish the stability-indicating nature of the method, in alignment with International Council for Harmonisation (ICH) guidelines.[4]

Introduction: The Analytical Imperative

4-(Dimethylamino)-3-nitrobenzoic acid is an aromatic compound featuring a benzoic acid moiety substituted with both a dimethylamino group and a nitro group.[1][5] These functional groups, one electron-donating and the other electron-withdrawing, contribute to its utility as a versatile building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is paramount, as impurities can be carried through synthetic steps, potentially impacting the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis for its precision and versatility.[4] A stability-indicating HPLC method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or other components in the sample matrix.[4][6] The development of such a method is a multi-faceted process that involves forced degradation studies to ensure that any potential degradants that might form under various stress conditions are effectively separated from the main analyte peak.[7][8] This application note provides a comprehensive guide to establishing such a method for 4-(Dimethylamino)-3-nitrobenzoic acid.

Principles of Chromatographic Separation

The method described employs reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis.[9] In this technique, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. 4-(Dimethylamino)-3-nitrobenzoic acid, being a moderately polar molecule, is well-suited for this type of separation.

The choice of a C18 column provides a strong hydrophobic interaction, while the mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, allows for the fine-tuning of the retention and peak shape. The acidic modifier (e.g., phosphoric or formic acid) is crucial for suppressing the ionization of the carboxylic acid group of the analyte, which results in a more retained and symmetrical peak.[10]

Experimental Protocols

Materials and Reagents

-

Reference Standard: 4-(Dimethylamino)-3-nitrobenzoic acid (Purity ≥ 98%)

-

Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

-

Acid Modifier: Phosphoric Acid (85%, Analytical Grade) or Formic Acid (for MS compatibility)[10]

-

Forced Degradation Reagents: Hydrochloric Acid (1N), Sodium Hydroxide (1N), Hydrogen Peroxide (3%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.[11][12]

| Parameter | Recommended Condition | Rationale |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and is a standard for reversed-phase methods. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure consistent analyte ionization. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% B | A gradient program ensures the elution of both polar and non-polar impurities and provides good peak shapes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 265 nm | An appropriate wavelength for detecting nitroaromatic compounds.[11] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(Dimethylamino)-3-nitrobenzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Prepare in the same manner as the working standard solution using the sample to be analyzed.

Method Validation and System Suitability

Before sample analysis, the method's suitability must be confirmed. This is achieved through a series of system suitability tests. The validation of a stability-indicating method should be performed according to ICH guidelines and would typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[12]

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% |

Stability-Indicating Power: Forced Degradation Studies

Forced degradation studies are essential to demonstrate that the analytical method can separate the main analyte from its degradation products, thus proving its stability-indicating nature.[13][14] These studies involve subjecting the analyte to stress conditions that are more severe than accelerated stability testing.[7][8]

Protocol for Forced Degradation:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with diluent. A related nitroaromatic compound showed lability under acidic and alkaline conditions.[15]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

-

Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution in the diluent.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. Prepare a 100 µg/mL solution from the stressed solid sample.

Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Data Interpretation and Expected Results

The primary goal is to achieve baseline separation between the main peak of 4-(Dimethylamino)-3-nitrobenzoic acid and any peaks corresponding to degradation products or process-related impurities.

Upon analysis of the forced degradation samples, the chromatograms should be inspected for:

-

Peak Purity: A PDA detector is invaluable for assessing peak purity. The purity angle should be less than the purity threshold for the main analyte peak in all stressed conditions, confirming that no degradant peaks are co-eluting.

-

Resolution: The resolution between the main peak and the closest eluting impurity or degradant peak should be greater than 1.5.

-

Mass Balance: The sum of the assay of the main analyte and the percentage of all degradation products should be close to 100%, indicating that all major degradation products are detected.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for the purity assessment of 4-(Dimethylamino)-3-nitrobenzoic acid. The inclusion of a comprehensive forced degradation protocol ensures that the method is truly stability-indicating, a critical requirement for its application in a regulated pharmaceutical development environment. By following the outlined procedures, researchers and scientists can confidently assess the quality and stability of this important chemical intermediate, thereby ensuring the integrity of the final pharmaceutical products.

References

-

SIELC. Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. [Link]

-

IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

-

Henan Tianfu Chemical Co.,Ltd. 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. [Link]

-

ResearchGate. (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

-

Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

-

Element. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

-

ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 4. irjpms.com [irjpms.com]